molecular formula C14H18FNO4 B14001124 n-[(4-Fluorophenoxy)acetyl]leucine CAS No. 1841-83-4

n-[(4-Fluorophenoxy)acetyl]leucine

Cat. No.: B14001124
CAS No.: 1841-83-4
M. Wt: 283.29 g/mol
InChI Key: SRCPHYIXPIQMTN-UHFFFAOYSA-N
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Description

N-[(4-Fluorophenoxy)acetyl]leucine is a unique chemical compound that features a leucine molecule conjugated with an acetyl group, which is further attached to a 4-fluorophenoxy group. Leucine, an essential amino acid, plays a crucial role in protein synthesis and muscle repair .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Fluorophenoxy)acetyl]leucine typically involves the reaction of leucine with 4-fluorophenoxyacetic acid in the presence of a coupling agent. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the coupling reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction parameters are optimized to achieve efficient coupling and minimal by-product formation .

Chemical Reactions Analysis

Types of Reactions

N-[(4-Fluorophenoxy)acetyl]leucine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-[(4-Fluorophenoxy)acetyl]leucine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(4-Fluorophenoxy)acetyl]leucine involves its uptake into cells via specific transporters. The compound is believed to exert its effects by entering metabolic pathways and influencing signaling processes such as the mTOR pathway. This modulation of cellular processes can lead to therapeutic benefits in various neurological conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-Fluorophenoxy)acetyl]leucine is unique due to the presence of the 4-fluorophenoxy group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s stability, bioavailability, and therapeutic potential compared to other similar compounds .

Properties

CAS No.

1841-83-4

Molecular Formula

C14H18FNO4

Molecular Weight

283.29 g/mol

IUPAC Name

2-[[2-(4-fluorophenoxy)acetyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C14H18FNO4/c1-9(2)7-12(14(18)19)16-13(17)8-20-11-5-3-10(15)4-6-11/h3-6,9,12H,7-8H2,1-2H3,(H,16,17)(H,18,19)

InChI Key

SRCPHYIXPIQMTN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)COC1=CC=C(C=C1)F

Origin of Product

United States

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